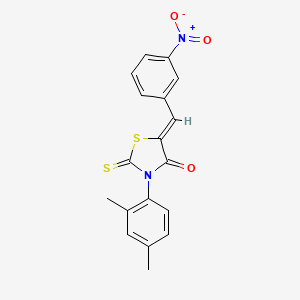![molecular formula C16H16Cl2N2O B4725940 N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B4725940.png)
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methylphenyl)urea
描述
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methylphenyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of substituted ureas, which are known for their inhibitory effects on photosynthesis and cell division. Diuron is a white crystalline solid that is insoluble in water but soluble in organic solvents.
作用机制
The mechanism of action of N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methylphenyl)urea involves the inhibition of photosynthesis and cell division in plants. This compound binds to the D1 protein in the photosystem II complex, which is responsible for the conversion of light energy into chemical energy. This leads to the disruption of the electron transport chain and the production of reactive oxygen species, which ultimately leads to the death of the plant. In addition, this compound inhibits the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on plants. It inhibits the synthesis of chlorophyll, which is necessary for photosynthesis, and disrupts the structure of the thylakoid membranes in chloroplasts. This compound also affects the activity of enzymes involved in the synthesis of amino acids and proteins, which are essential for plant growth and development. In addition, this compound has been shown to have toxic effects on aquatic organisms and can persist in the environment for long periods of time.
实验室实验的优点和局限性
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methylphenyl)urea has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. This compound is also stable under a wide range of conditions, which makes it easy to handle and store. However, there are some limitations to the use of this compound in lab experiments. It can be toxic to some organisms, which may limit its use in certain studies. In addition, this compound can have variable effects on different plant species, which may make it difficult to compare results across experiments.
未来方向
There are a number of future directions for research on N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methylphenyl)urea. One area of interest is the development of new herbicides that are more effective and less harmful to the environment. Another area of research is the potential use of this compound in the treatment of cancer and other diseases. This compound has been shown to have anti-tumor activity in some studies, and further research is needed to explore its potential as a therapeutic agent. Additionally, there is a need for more research on the environmental impacts of this compound and other herbicides, including their effects on aquatic ecosystems and non-target organisms.
科学研究应用
N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-methylphenyl)urea has been extensively studied for its herbicidal properties and its effects on the environment. It is used in agriculture to control the growth of weeds in crops such as cotton, sugarcane, and citrus fruits. This compound has also been used in forestry to prevent the growth of unwanted vegetation. In addition, this compound has been studied for its potential use in the treatment of cancer and other diseases.
属性
IUPAC Name |
1-[1-(2,4-dichlorophenyl)ethyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-10-4-3-5-13(8-10)20-16(21)19-11(2)14-7-6-12(17)9-15(14)18/h3-9,11H,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLORBZCVFBVWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(C)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(ethoxycarbonyl)benzyl 4-{[(2-methylphenyl)amino]methyl}benzoate](/img/structure/B4725858.png)
![N-(2-methylphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4725859.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-4-methoxybenzamide](/img/structure/B4725867.png)

![5-[(4-ethoxy-1-naphthyl)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4725883.png)
![1-(2-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4725908.png)
![2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4725916.png)

![N-cyclopentyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4725931.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4725952.png)
![2-({5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4725963.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4725967.png)
![methyl 4-{2-[2-(4-oxo-3(4H)-quinazolinyl)ethoxy]ethoxy}benzoate](/img/structure/B4725974.png)